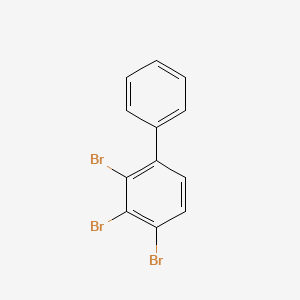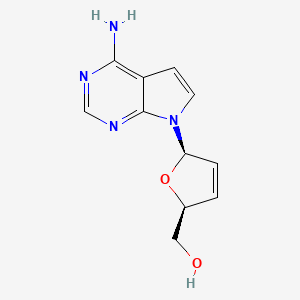
7-Deaza-2',3'-didehydrodideoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deaza-2’,3’-didehydrodideoxyadenosine is a nucleoside analogue that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is a modified form of adenosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, and the 2’ and 3’ hydroxyl groups are removed. This structural modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research .
Vorbereitungsmethoden
The synthesis of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 7-deazaadenine base: This is achieved by substituting the nitrogen atom at the 7-position with a carbon atom.
Glycosylation: The 7-deazaadenine base is then glycosylated with a suitable sugar moiety to form the nucleoside.
Dehydration: The 2’ and 3’ hydroxyl groups are removed through a dehydration reaction to yield the final product.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and the employment of automated synthesis equipment to streamline the process .
Analyse Chemischer Reaktionen
7-Deaza-2’,3’-didehydrodideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as copper sulfate, and reaction conditions like reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the purine ring or the sugar moiety .
Wissenschaftliche Forschungsanwendungen
7-Deaza-2’,3’-didehydrodideoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogues.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Wirkmechanismus
The mechanism of action of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it effective against rapidly dividing cells, such as viruses and cancer cells .
Vergleich Mit ähnlichen Verbindungen
7-Deaza-2’,3’-didehydrodideoxyadenosine is unique compared to other nucleoside analogues due to its specific structural modifications. Similar compounds include:
2’,3’-dideoxyadenosine: Lacks the 2’ and 3’ hydroxyl groups but retains the nitrogen atom at the 7-position.
7-Deazaadenosine: Contains the 7-deaza modification but retains the 2’ and 3’ hydroxyl groups.
2’,3’-didehydrodideoxyadenosine: Lacks both the 2’ and 3’ hydroxyl groups but does not have the 7-deaza modification.
The unique combination of the 7-deaza modification and the absence of the 2’ and 3’ hydroxyl groups in 7-Deaza-2’,3’-didehydrodideoxyadenosine imparts distinct chemical and biological properties, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
64702-16-5 |
|---|---|
Molekularformel |
C11H12N4O2 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C11H12N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h1-4,6-7,9,16H,5H2,(H2,12,13,14)/t7-,9+/m0/s1 |
InChI-Schlüssel |
KSGFFYDWGPAEFZ-IONNQARKSA-N |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N |
Kanonische SMILES |
C1=CC(OC1CO)N2C=CC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


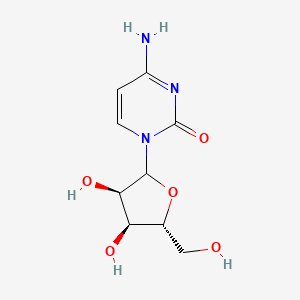
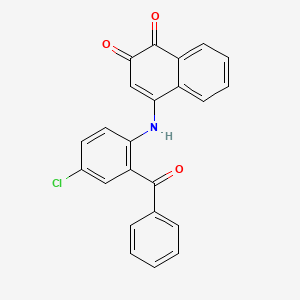

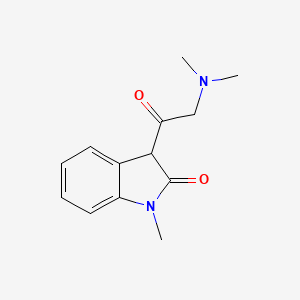

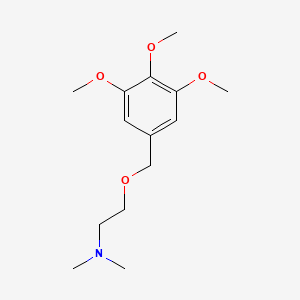
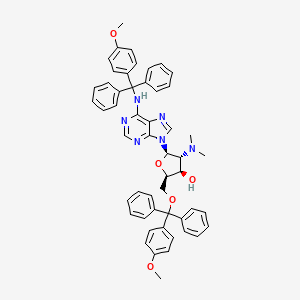
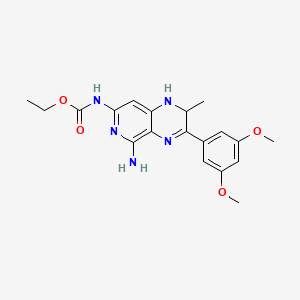
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
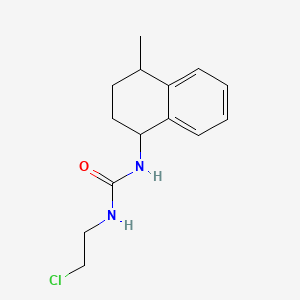
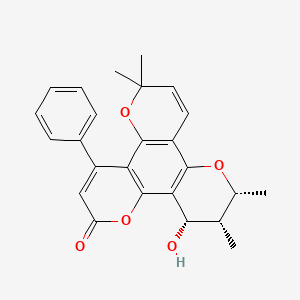
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

